Hexanamide,2-oxo-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanamide,2-oxo-N-phenyl- is an organic compound with the molecular formula C12H15NO2 It is a derivative of hexanamide, where the hexanamide is substituted with a phenyl group and an oxo group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexanamide,2-oxo-N-phenyl- can be synthesized through several methods. One common approach involves the amidation of hexanoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of Hexanamide,2-oxo-N-phenyl- may involve large-scale amidation reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the reaction conditions can be optimized to minimize by-products and improve the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Hexanamide,2-oxo-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Hexanamide,2-oxo-N-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as an antitubercular agent.
Industry: It is used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of Hexanamide,2-oxo-N-phenyl- involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes in bacterial metabolic pathways, such as glucose dehydrogenase. This inhibition disrupts the bacteria’s ability to metabolize glucose, leading to its death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexanamide: Lacks the phenyl and oxo groups, making it less reactive in certain chemical reactions.
N-phenylhexanamide: Similar structure but without the oxo group, affecting its chemical reactivity and applications.
2-oxohexanamide: Lacks the phenyl group, which influences its physical and chemical properties
Uniqueness
Hexanamide,2-oxo-N-phenyl- is unique due to the presence of both the phenyl and oxo groups. These functional groups enhance its reactivity and make it suitable for a wider range of applications compared to its simpler analogs .
Eigenschaften
CAS-Nummer |
52884-95-4 |
---|---|
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
2-oxo-N-phenylhexanamide |
InChI |
InChI=1S/C12H15NO2/c1-2-3-9-11(14)12(15)13-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,13,15) |
InChI-Schlüssel |
QCRNYWFCFBDJNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)C(=O)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.